4,5-DIHYDRO-3H-2-BENZOXEPIN-1-ONE
Description
Structural Framework and Nomenclature of 4,5-DIHYDRO-3H-2-BENZOXEPIN-1-ONE within Oxepinone Heterocycles
The compound this compound belongs to the family of benzoxepinones. hmdb.cafoodb.ca Its chemical structure consists of a benzene (B151609) ring fused to a seven-membered oxepinone ring. The nomenclature "this compound" provides specific details about its structure:
Benzoxepinone: Indicates the fusion of a benzene ring and an oxepinone ring.
4,5-DIHYDRO: Signifies that the double bonds typically present in the oxepine ring are saturated at the 4th and 5th positions.
3H: Denotes the presence of a saturated carbon at the 3rd position in the ring, which is indicated by the "H".
-1-ONE: Points to a ketone functional group at the 1st position of the benzoxepinone ring system.
The parent compound, oxepine, is a seven-membered oxygen-containing heterocycle with three double bonds. wikipedia.org However, in this compound, part of the oxepine ring is saturated. This partial saturation has a significant impact on the molecule's three-dimensional shape and chemical reactivity compared to its fully unsaturated counterparts.
Below is a table summarizing the key structural identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 4,5-dihydro-3H-1-benzoxepin-2-one |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.18 g/mol |
| CAS Number | 3041-17-6 |
| SMILES | C1CC2=CC=CC=C2OC(=O)C1 |
| InChI | InChI=1S/C10H10O2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6H,3,5,7H2 |
Data sourced from PubChem. nih.gov
Academic Significance and Contemporary Research Landscape of Benzoxepinones
The academic significance of benzoxepinones stems from their diverse biological activities and their utility as building blocks in organic synthesis. tsijournals.comresearchgate.net Researchers have been actively exploring this class of compounds, leading to a growing body of literature on their synthesis and potential applications. tsijournals.com
Recent research has highlighted the importance of the benzoxepinone scaffold in medicinal chemistry. For instance, certain benzoxepinone derivatives have been identified as a new class of selective inhibitors for tumor-associated human carbonic anhydrase isoforms IX and XII. researchgate.netnih.gov These findings have spurred further investigation into the structure-activity relationships of benzoxepinones, with the goal of developing novel therapeutic agents. nih.gov
The synthesis of benzoxepinone derivatives is another active area of research. researchgate.netnih.gov Chemists are continually developing new and efficient methods to construct the benzoxepinone core and to introduce various substituents. These synthetic efforts are crucial for accessing a wider range of analogues for biological evaluation. For example, ring-closing metathesis has been demonstrated as a key reaction for constructing the benzoxepinone skeleton in the synthesis of natural products like heterocornols. nih.gov Furthermore, the oxepinone ring is a structurally unusual motif found in some natural products, and understanding its biosynthesis is an area of ongoing investigation. nih.gov
The study of benzoxepinones is a vibrant and evolving field. The unique structural features and biological potential of these compounds ensure that they will remain a focus of academic and industrial research for the foreseeable future. tsijournals.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydro-3H-2-benzoxepin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWMWZIAMTAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500150 | |
| Record name | 4,5-Dihydro-2-benzoxepin-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-62-7 | |
| Record name | 4,5-Dihydro-2-benzoxepin-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4,5 Dihydro 3h 2 Benzoxepin 1 One and Its Analogs
Strategic Approaches to the Benzoxepinone Core
The synthesis of the 4,5-dihydro-3H-2-benzoxepin-1-one core structure is a key challenge in organic chemistry, demanding versatile and efficient methodologies. Chemists have developed several strategic approaches to construct this seven-membered heterocyclic ketone, each with its own advantages and substrate scope. These methods range from classical cyclization reactions to modern transition metal-catalyzed transformations.
Cyclization and Annulation Reactions
Intramolecular cyclization and annulation reactions represent fundamental strategies for the synthesis of the benzoxepinone ring system. These methods typically involve the formation of a key bond to close the seven-membered ring from a pre-functionalized aromatic precursor.
One common approach is the intramolecular Friedel-Crafts acylation. This reaction involves a bifunctional starting material, such as a phenoxy-substituted carboxylic acid or its corresponding acid chloride. In the presence of a strong Lewis acid or a Brønsted acid like polyphosphoric acid (PPA), the aromatic ring attacks the electrophilic carbonyl carbon, leading to the cyclized ketone. The efficiency of this process depends on the length and nature of the tether connecting the aromatic ring and the acyl group, as well as the substitution pattern on the benzene (B151609) ring.
Another key cyclization strategy is the Dieckmann condensation or its variations for the synthesis of β-keto esters, which can be subsequently hydrolyzed and decarboxylated to yield the target benzoxepinone. For instance, a diester precursor tethered to a phenyl group via an ether linkage can undergo intramolecular cyclization upon treatment with a strong base to form the seven-membered ring.
Wittig Reactions and Related Sequences
The Wittig reaction and its related olefination methodologies are powerful tools for carbon-carbon bond formation, converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlumenlearning.com In the context of benzoxepinone synthesis, the Wittig reaction is often a crucial step within a multi-step sequence rather than a direct ring-closing method. It is typically used to construct a specific unsaturated side chain on an aromatic precursor, which is then elaborated and cyclized in subsequent steps. organic-chemistry.org
The process begins with the preparation of a phosphonium (B103445) ylide, or Wittig reagent, by treating a triphenylphosphonium salt with a strong base. lumenlearning.comjk-sci.com This ylide then reacts with an appropriately substituted aromatic aldehyde or ketone, such as a 2-(formylmethoxy)aryl derivative, to generate an alkene. The geometry of the newly formed double bond can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. organic-chemistry.org The resulting olefinic compound can then undergo further transformations, such as hydrogenation followed by intramolecular acylation or ring-closing metathesis, to yield the final this compound structure.
| Entry | Aldehyde/Ketone Precursor | Wittig Reagent | Key Intermediate | Subsequent Reaction | Reference |
| 1 | 2-(Formylmethoxy)benzaldehyde | (Triphenylphosphoranylidene)acetic acid ethyl ester | Ethyl (E)-3-(2-(formylmethoxy)phenyl)acrylate | Hydrogenation, Cyclization | organic-chemistry.org |
| 2 | Salicylaldehyde (B1680747) derivative | Ph₃P=CH(CH₂)₂CO₂Me | Methyl 4-(2-hydroxyphenyl)but-2-enoate | Cyclization (e.g., Mitsunobu) | wikipedia.org |
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Stille, Cyclocarbonylation)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they provide several powerful pathways to the benzoxepinone core. youtube.comyoutube.comyoutube.com These reactions are prized for their functional group tolerance and ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com
Heck Reaction: The intramolecular Mizoroki-Heck reaction is a potent method for constructing cyclic systems. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide/triflate with an alkene within the same molecule. chim.itlibretexts.org For the synthesis of benzoxepinone analogs, a typical precursor would be an o-iodophenyl ether containing a terminal alkene in the side chain. Oxidative addition of the palladium(0) catalyst to the aryl-iodide bond, followed by intramolecular migratory insertion across the alkene and subsequent β-hydride elimination, generates the seven-membered ring. libretexts.orgnih.gov
Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide or triflate, is a versatile tool for assembling benzoxepinone precursors. libretexts.org For instance, a 2-halophenoxyacetic acid derivative can be coupled with a suitable vinylboronic acid or ester. The resulting product can then be cyclized to the benzoxepinone ring. Alternatively, an intramolecular Suzuki coupling can be employed on a substrate containing both a boronic acid moiety and a halide. mdpi.comresearchgate.net
Stille Reaction: The Stille reaction couples an organotin compound with an organic halide or pseudohalide. wikipedia.orgopenochem.orgorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org In a strategy analogous to the Suzuki coupling, an intramolecular Stille reaction of a suitably functionalized arylstannane bearing an acyl chloride or a related electrophile can be used to forge the seven-membered benzoxepinone ring. nih.gov
Cyclocarbonylation: Palladium-catalyzed cyclocarbonylation is a highly efficient method that directly introduces a carbonyl group into a cyclic structure. researchgate.net This reaction typically involves the carbonylation of an unsaturated substrate, such as a 2-allylphenol, in the presence of a palladium catalyst and carbon monoxide. The combination of palladium acetate (B1210297) and a phosphine (B1218219) ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) has been shown to be effective for the selective synthesis of seven-membered ring lactones, including benzoxepinones, from 2-allylphenols with high yields. researchgate.net
| Reaction Type | Catalyst | Ligand | Starting Materials | Yield | Reference |
| Cyclocarbonylation | Pd(OAc)₂ | dppb | 2-Allylphenol | 96-98% | researchgate.net |
| Suzuki-Miyaura | Pd(dba)₂ | SPhos | 2-Chlorophenoxyacetyl chloride, Vinylboronic acid | Good to Excellent | mdpi.comresearchgate.net |
| Heck (Intramolecular) | Pd(OAc)₂ | (R)-BINAP | o-Iodophenyl allyl ether derivative | Variable | chim.itlibretexts.org |
Baeyer-Villiger Oxidation Pathways
The Baeyer-Villiger oxidation is a classic and highly reliable method for converting ketones into esters or, in the case of cyclic ketones, into lactones. wikipedia.orgnih.gov This reaction provides a direct and often high-yielding route to this compound from its corresponding carbocyclic ketone precursor, 2,3,4,5-tetrahydro-1H-benzo[b]cyclohepten-1-one. mdpi.com
The reaction involves treating the cyclic ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. mdpi.comorganic-chemistry.org The mechanism involves the nucleophilic attack of the peroxyacid on the ketone's carbonyl group, followed by a concerted rearrangement where one of the adjacent carbon groups migrates to the oxygen atom, leading to the insertion of an oxygen atom next to the carbonyl and expansion of the ring to form the lactone. youtube.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org For the typical precursor to this compound, the more substituted benzylic carbon preferentially migrates, leading to the desired regioisomer. youtube.com
| Precursor Ketone | Oxidant | Catalyst/Conditions | Product | Reference |
| 2,3,4,5-Tetrahydro-1H-benzo[b]cyclohepten-1-one | m-CPBA | Dichloromethane (DCM) | This compound | wikipedia.orgorganic-chemistry.org |
| 2,3,4,5-Tetrahydro-1H-benzo[b]cyclohepten-1-one | H₂O₂ | Lewis Acid (e.g., Sn-beta zeolite) | This compound | mdpi.com |
| Camphor | Peroxymonosulfuric acid | Not specified | Corresponding lactone | wikipedia.org |
Ring-Closing Metathesis in Oxepinone Construction
Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of unsaturated rings of various sizes, including the seven-membered oxepinone core. wikipedia.orgorganic-chemistry.org The reaction utilizes well-defined ruthenium or molybdenum catalysts, such as Grubbs' or Schrock catalysts, to form a cycloalkene from a diene precursor with the expulsion of a small volatile alkene like ethylene (B1197577). wikipedia.org
To synthesize a benzoxepinone derivative via RCM, a typical starting material would be an aromatic compound bearing two alkenyl side chains connected through an ether linkage. For example, a 2-allyloxystyrene derivative can be subjected to RCM conditions. The catalyst facilitates the intramolecular coupling of the two double bonds, forming the dihydrobenzoxepine ring system. If one of the alkenyl chains is part of an enol ether, the resulting cyclic enol ether can be hydrolyzed to the desired ketone, this compound. The first RCM-based synthesis of a dihydrooxepin was reported in 1998, demonstrating the utility of this method with Grubbs' first-generation catalyst. nih.gov Subsequent developments have seen the use of second-generation catalysts for more challenging substrates, leading to improved yields and functional group tolerance. nih.govjyi.orgthieme-connect.de
| Catalyst | Diene Precursor | Solvent | Yield | Product | Reference |
| Grubbs I | Carbamate 132 derivative (diene 133) | CH₂Cl₂ (high dilution) | Not specified | Dihydrooxepin 134 | nih.gov |
| Grubbs II | Diene 147 | Toluene | 85% | Dihydrooxepin 148 | nih.gov |
| Schrock Catalyst | Pyranose-derived diene | Not specified | Good | Carbohydrate-based oxepine | jyi.org |
Isocyanide-Based Multicomponent Reaction (I-MCR) Strategies
Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are highly efficient processes that combine three or more starting materials in a single step to create complex molecules with high atom economy. mdpi.comfrontiersin.org These reactions are powerful tools in combinatorial chemistry and drug discovery. frontiersin.orgresearchgate.netrsc.org
While not a direct route to the unsubstituted this compound, I-MCRs can be cleverly designed to assemble highly substituted analogs or precursors of the benzoxepinone scaffold. The core of these reactions involves the nucleophilic attack of an isocyanide on an imine or carbonyl group, generating a nitrilium ion intermediate. mdpi.com This reactive intermediate is then trapped by another nucleophile present in the reaction mixture. By using a bifunctional starting material, such as a salicylaldehyde derivative (containing a phenol (B47542) and an aldehyde), the nitrilium intermediate can be trapped intramolecularly by the phenolic oxygen. This strategy can lead to the formation of various oxygen-containing heterocycles. A subsequent Ugi reaction, for example, involving a salicylaldehyde, an amine, a carboxylic acid, and an isocyanide could potentially be designed to generate a complex adduct that, upon further synthetic manipulation, could be converted into a functionalized benzoxepinone derivative.
Novel Cyclization and Rearrangement Pathways
The construction of the this compound ring system can be achieved through various innovative cyclization and rearrangement reactions. These methods often provide access to the core structure from readily available starting materials and can offer advantages in terms of efficiency and selectivity.
One of the most prominent methods for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a ketone with a peroxyacid or peroxide, leading to the insertion of an oxygen atom adjacent to the carbonyl group to form an ester or lactone. wikipedia.orgnih.govsigmaaldrich.com For the synthesis of this compound, a suitable precursor would be a substituted tetralone. The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, with the migratory aptitude of the adjacent carbon atoms determining the structure of the resulting lactone. organic-chemistry.org
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various ring sizes, including the seven-membered ring of benzoxepinones. wikipedia.orgorganic-chemistry.org This method typically involves an intramolecular reaction of a diene substrate in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a cyclic alkene and a volatile ethylene byproduct. wikipedia.orgnih.gov For the synthesis of a this compound scaffold, a precursor containing both an vinyl ether and a terminal alkene appropriately positioned on a benzene ring would be required.
Intramolecular Mitsunobu reactions have also been employed for the synthesis of benzoxepine (B8326511) rings. This reaction allows for the formation of an ether linkage through the reaction of an alcohol with a phenolic component under the action of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). nih.gov
Another classical yet effective method is the intramolecular Williamson ether synthesis . This involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution with a suitably located leaving group, such as a halide, to form the cyclic ether ring. masterorganicchemistry.com
The following table summarizes some of these novel cyclization and rearrangement pathways.
| Reaction Type | General Substrate | Key Reagents | Product | Key Features |
| Baeyer-Villiger Oxidation | Substituted Tetralone | Peroxyacids (e.g., m-CPBA), H₂O₂ | This compound | Regioselective oxygen insertion. wikipedia.orgorganic-chemistry.org |
| Ring-Closing Metathesis | Diene-substituted Phenol Derivative | Grubbs or Hoveyda-Grubbs Catalysts | Dihydrobenzoxepinone Precursor | Formation of a cyclic alkene. wikipedia.orgorganic-chemistry.org |
| Mitsunobu Reaction | Phenolic compound with a hydroxyalkyl side chain | DEAD, PPh₃ | Benzoxepine Ring | Mild conditions for ether formation. nih.gov |
| Intramolecular Williamson Ether Synthesis | Phenol with a haloalkyl side chain | Base (e.g., NaH) | Benzoxepine Ring | Classical and reliable method. masterorganicchemistry.com |
Regioselective and Stereoselective Synthesis of this compound Derivatives
Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For this compound derivatives, controlling the position of substituents on both the aromatic and the heterocyclic ring, as well as their spatial orientation, is crucial for their biological activity.
Regioselective synthesis often starts with appropriately substituted precursors. For instance, the Baeyer-Villiger oxidation of a substituted tetralone will yield a specific regioisomer of the benzoxepinone depending on the electronic and steric nature of the substituents on the aromatic ring, which influences the migratory aptitude of the adjacent benzylic carbon. organic-chemistry.org Similarly, in Friedel-Crafts type cyclizations to form precursors, the directing effects of existing substituents on the aromatic ring will determine the position of the newly formed ring.
Stereoselective synthesis can be achieved through various strategies. The use of chiral catalysts in reactions like the Baeyer-Villiger oxidation can lead to the formation of enantiomerically enriched lactones. nih.gov Asymmetric hydrogenation of an unsaturated benzoxepinone precursor can also introduce chirality. Furthermore, starting from chiral pool materials or employing chiral auxiliaries can guide the stereochemical outcome of the synthetic sequence.
A tandem SN2 alkylation/Michael addition to vinylogous carbonates has been developed for the stereoselective synthesis of benzoxepines, where the stereoselectivity is influenced by the steric bulk of the substituents. researchgate.net
The table below highlights some approaches to achieve regioselectivity and stereoselectivity.
| Synthetic Strategy | Key Principle | Outcome | Example Application |
| Directed ortho-Metalation (DoM) | Use of a directing group to achieve regioselective lithiation and subsequent functionalization of the aromatic ring. | Regioselective substitution on the benzene ring. | Introduction of substituents prior to cyclization. |
| Asymmetric Baeyer-Villiger Oxidation | Use of chiral catalysts or enzymes (Baeyer-Villiger monooxygenases) to induce enantioselectivity. wikipedia.org | Enantiomerically enriched benzoxepinones. | Kinetic resolution of racemic ketones or asymmetric desymmetrization of prochiral ketones. nih.gov |
| Substrate-Controlled Diastereoselection | The inherent chirality of a substrate directs the stereochemical outcome of a reaction. | Diastereomerically enriched products. | Cyclization of a precursor with existing stereocenters. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated to direct a stereoselective transformation and is subsequently removed. | Enantiomerically pure intermediates. | Asymmetric alkylation of a precursor to set a stereocenter. |
Late-Stage Functionalization and Chemical Diversification Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology, allowing for the modification of a core scaffold at a late point in the synthetic sequence. This approach enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
For the this compound scaffold, LSF can be applied to both the aromatic ring and the heterocyclic portion.
Aromatic Ring Functionalization: Common LSF reactions on the aromatic part of the benzoxepinone include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups, although regioselectivity can be a challenge.
Directed C-H Functionalization: Using directing groups, transition-metal-catalyzed C-H activation can achieve highly regioselective installation of various functional groups (e.g., alkyl, aryl, halogen) on the aromatic ring.
Heterocyclic Ring Functionalization: The dihydrooxepinone ring also offers sites for functionalization:
α-Functionalization of the Carbonyl Group: The carbon atom alpha to the carbonyl can be functionalized via enolate chemistry to introduce alkyl, halogen, or other groups.
Modification of the Double Bond (if present): In unsaturated analogs, the double bond can be subjected to various transformations like hydrogenation, dihydroxylation, or epoxidation to introduce new functional groups and stereocenters.
The following table provides examples of late-stage functionalization strategies.
| Functionalization Site | Reaction Type | Reagents | Introduced Functionality |
| Aromatic Ring | C-H Borylation/Cross-Coupling | Iridium or Rhodium catalysts, then Suzuki or other cross-coupling | Aryl, Alkyl, etc. |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro group (can be reduced to an amine) |
| α-Carbon to Carbonyl | Enolate Alkylation | LDA, Alkyl halide | Alkyl group |
| Benzylic Position | Radical Halogenation | NBS, Light/Radical initiator | Halogen |
Precursor Synthesis and Elaboration Routes for Benzoxepinone Scaffolds
Common precursors for benzoxepinone scaffolds include:
Substituted Phenols: These can be elaborated by introducing a side chain that can undergo intramolecular cyclization. For example, O-alkylation with a halo-ester followed by intramolecular acylation.
Substituted Phenylacetic Acids or their Derivatives: These can be used to build the heterocyclic ring. For instance, reaction with ethylene oxide followed by cyclization.
Tetralone Derivatives: As mentioned earlier, these are key precursors for the Baeyer-Villiger oxidation route. Substituted tetralones can be synthesized through various methods, including Friedel-Crafts acylation of a benzene derivative with succinic anhydride (B1165640) followed by reduction and cyclization.
The elaboration of these precursors into the final benzoxepinone scaffold involves key bond-forming reactions. The table below outlines some common precursor types and their elaboration into the benzoxepinone ring.
| Precursor Type | Elaboration Route | Key Reaction | Resulting Scaffold |
| 2-(2-Hydroxyethyl)phenylacetic acid | Intramolecular esterification | Acid-catalyzed cyclization or activation of the carboxylic acid (e.g., with DCC) | This compound |
| 2-Allyloxyphenylacetic acid ester | Ring-closing metathesis followed by reduction | Grubbs catalyst, then hydrogenation | This compound |
| 2-Bromophenylethanol | Carbonylation and cyclization | Palladium catalyst, CO | This compound |
| α-Tetralone | Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | This compound |
Sophisticated Spectroscopic and Structural Elucidation Techniques for 4,5 Dihydro 3h 2 Benzoxepin 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4,5-dihydro-3H-2-benzoxepin-1-one and its analogues. 1H and 13C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, while 2D NMR techniques establish connectivity between them.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic and aliphatic protons. The aromatic protons typically appear as a complex multiplet in the downfield region, characteristic of the benzene (B151609) ring. The methylene (B1212753) protons of the seven-membered ring show distinct signals, often as triplets, corresponding to their positions relative to the oxygen atom and the carbonyl group. For instance, in a related compound, 3,4-dihydro-2H-1-benzopyran-2-one, the proton signals are well-defined. hmdb.ca The chemical shifts and coupling constants of these protons are invaluable for confirming the dihydro-benzoxepinone core structure. In derivatives, the substituents on the aromatic ring or the oxepine ring will cause predictable shifts in the corresponding proton signals. For example, studies on N-substituted 2-benzazepines, which share the seven-membered ring system, have shown that variable temperature NMR can reveal conformational changes. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the lactone is a key diagnostic signal, typically appearing significantly downfield (around 170 ppm). The aromatic carbons show signals in the 120-140 ppm range, while the aliphatic carbons of the seven-membered ring resonate in the upfield region. Experimental data for the related compound 3,4-dihydro-2H-1-benzopyran-2-one shows distinct peaks for each carbon atom. hmdb.ca The specific chemical shifts help in confirming the carbon framework and the position of substituents.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish the connectivity within the molecule. COSY spectra reveal proton-proton couplings, allowing for the tracing of the aliphatic chain in the oxepine ring and the assignment of adjacent protons on the aromatic ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignment of both ¹H and ¹³C signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, offering insights into the conformation of the seven-membered ring. researchgate.net
Interactive Data Table: Representative NMR Data for Benzoxepinone-related Structures
| Compound/Structure | Technique | Key Chemical Shifts (ppm) | Reference |
| 3,4-Dihydro-2H-1-benzopyran-2-one | ¹H NMR (400 MHz, CDCl₃) | Aromatic protons, aliphatic protons | hmdb.ca |
| 3,4-Dihydro-2H-1-benzopyran-2-one | ¹³C NMR (25.16 MHz, CDCl₃) | Carbonyl carbon, aromatic carbons, aliphatic carbons | hmdb.ca |
| (3-phenyl-3,4-dihydro-2H-benzo[e] hmdb.caresearchgate.netoxazin-6-yl)methanol | ¹H NMR | O-CH₂-N (5.71 ppm), Ar-CH₂-N (5.00 ppm) | researchgate.net |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The most characteristic absorption in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the lactone.
The position of this C=O stretching band is sensitive to the ring size and conjugation. For a seven-membered lactone like this compound, the C=O stretching frequency is expected to be in the typical range for saturated esters or six-membered lactones (around 1735-1750 cm⁻¹). spcmc.ac.inpg.edu.pl This is because the seven-membered ring is relatively strain-free compared to smaller lactone rings. For comparison, five-membered γ-lactones absorb at higher frequencies (1760-1795 cm⁻¹). spcmc.ac.in
In addition to the carbonyl stretch, the IR spectrum will also show C-O stretching vibrations associated with the ester linkage, typically in the 1250-1111 cm⁻¹ region. spcmc.ac.in Aromatic C-H and C=C stretching vibrations will also be present. The presence of a double bond conjugated with the carbonyl group in unsaturated lactone derivatives can lead to a splitting of the C=O stretching band due to Fermi resonance. researchgate.net
Interactive Data Table: Characteristic IR Absorption Frequencies for Lactones
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Reference |
| C=O (Saturated δ-lactone, 6-membered) | Stretch | 1750-1735 | spcmc.ac.in |
| C=O (Saturated γ-lactone, 5-membered) | Stretch | 1795-1760 | spcmc.ac.in |
| C-O (Lactone) | Stretch | 1250-1111 | spcmc.ac.in |
High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak (M⁺) will be observed, and its m/z value corresponds to the molecular weight of the compound. Common fragmentation pathways for esters and lactones involve cleavage of the bonds adjacent to the carbonyl group and the ether oxygen. libretexts.org This can lead to the loss of characteristic neutral fragments such as CO and CO₂, resulting in specific fragment ions. savemyexams.com The fragmentation pattern serves as a molecular fingerprint that can help to distinguish between isomers. libretexts.org For instance, the fragmentation of the molecular ion can provide insights into the connectivity of the atoms within the molecule. tutorchase.com
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and conformation. For derivatives of this compound that can be crystallized, this technique provides precise bond lengths, bond angles, and torsional angles. nih.gov
This information is crucial for understanding the conformation of the seven-membered oxepine ring, which can adopt various conformations such as a chair or boat form. A study on a related 4,5-dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one revealed a boat conformation for the seven-membered ring. nih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.gov For chiral derivatives, X-ray diffraction can be used to determine the absolute stereochemistry.
Electronic Absorption and Fluorescence Spectroscopies
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the benzene ring. The position and intensity of these bands can be influenced by substituents on the aromatic ring.
While the parent compound may not be strongly fluorescent, certain derivatives can exhibit interesting photophysical properties. The introduction of specific chromophores or auxochromes can lead to fluorescence. researchgate.net The fluorescence emission spectrum, along with the fluorescence quantum yield, can provide insights into the nature of the excited state. nih.gov Solvatochromism, the change in absorption or emission properties with solvent polarity, can also be observed in derivatives with significant intramolecular charge transfer character. researchgate.net
Computational and Theoretical Chemistry Studies on 4,5 Dihydro 3h 2 Benzoxepin 1 One
Density Functional Theory (DFT) Calculations
There is currently no published research available that details Density Functional Theory (DFT) calculations specifically for 4,5-DIHYDRO-3H-2-BENZOXEPIN-1-ONE. This includes the absence of studies on its optimized geometrical configurations, molecular electrostatic potential (MEP) maps, frontier molecular orbital (FMO) analysis (HOMO-LUMO), and the calculation of global reactivity indices.
Conformational Analysis and Energy Landscape Investigations
No dedicated studies on the conformational analysis and the resulting energy landscape of this compound have been found in the scientific literature. Such studies would be crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.
Molecular Docking and Binding Interaction Studies with Biological Targets
There are no available molecular docking studies that investigate the binding affinity and interaction modes of this compound with any specific biological targets. Research in this area would be necessary to explore its potential pharmacological applications.
Quantum Chemical Descriptors and Predictive Modeling
Information regarding the calculation of quantum chemical descriptors for this compound and their use in predictive modeling (e.g., QSAR studies) is not present in the current body of scientific literature.
Biological Activities and Molecular Mechanisms of Action of 4,5 Dihydro 3h 2 Benzoxepin 1 One and Its Analogs
Enzyme Inhibition and Modulation Studies
The benzoxepinone core structure has been identified as a versatile scaffold for designing inhibitors of several key enzyme families.
Carbonic Anhydrase (CA) Isoform Inhibition
Analogs of 4,5-dihydro-3H-2-benzoxepin-1-one have demonstrated notable inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological processes. nih.gov Specifically, derivatives such as 3H-1,2-benzoxathiepine 2,2-dioxides, considered "homo-sulfocoumarins," have shown high selectivity for inhibiting tumor-associated CA isoforms IX and XII over the more common cytosolic isoforms CA I and II. nih.gov This selectivity is significant, as inhibition of off-target isoforms can lead to undesirable side effects. nih.gov
The proposed mechanism of action for these homo-sulfocoumarins involves hydrolysis to the corresponding sulfonic acids, which then bind to the zinc-coordinated water molecule within the active site of the enzyme. nih.gov Similarly, 3H-1,2-benzoxaphosphepine 2-oxides have also been synthesized and evaluated for their CA inhibitory activity, displaying low to sub-micromolar inhibition against the tumor-associated isoforms hCA IX and XII with remarkable selectivity over the cytosolic isoforms. nih.gov
Protein-Tyrosine Kinase (PTK) Inhibition
Certain derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one have been synthesized and evaluated as inhibitors of protein-tyrosine kinases (PTKs). nih.gov PTKs are critical enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov
Studies have shown that the substitution pattern on the benzoxepinone ring significantly influences inhibitory activity. For instance, 6-hydroxy-substituted compounds were found to be more effective at inhibiting ErbB1 and ErbB2, two members of the epidermal growth factor receptor (EGFR) family of PTKs, compared to their 6-methoxy-substituted counterparts. nih.gov This enhanced activity is attributed to the ability of the hydroxyl group to form key intermolecular interactions within the active site of the proteins. nih.gov The crystal structure of one such compound confirmed its ability to form a three-dimensional network through hydrogen bonding. nih.gov
Phosphoinositide 3-Kinase (PI3K) Inhibition
The benzoxepine (B8326511) scaffold has been utilized in the rational design of inhibitors for phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival. nih.gov While specific studies on this compound are limited, related benzoxazepin and benzoxepin derivatives have been developed as potent and selective PI3K inhibitors. nih.gov
The design of these inhibitors often focuses on achieving selectivity for specific PI3K isoforms, such as PI3Kα, which is frequently mutated in cancer. nih.gov By exploiting non-conserved residues in the ATP-binding pocket of the enzyme, researchers have been able to develop highly selective inhibitors. nih.govnih.gov For example, GDC-0326, a benzoxazepin-based inhibitor, demonstrates significant selectivity for PI3Kα over other class I isoforms. nih.gov
Cyclooxygenase and Lipoxygenase Inhibitory Mechanisms
The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a key strategy in the management of inflammation. nih.govnih.gov These enzymes are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.govd-nb.info
While direct studies on this compound are not available, related compounds and other molecular scaffolds have been investigated as dual COX/5-LOX inhibitors. nih.govnih.gov This dual inhibition is considered a promising approach to reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.gov For instance, flavonoids have been explored as dual inhibitors, with some showing selectivity for COX-2 over COX-1, which is desirable for reducing side effects. d-nb.info Furthermore, some compounds, like flavocoxid, have been shown to inhibit the peroxidase moiety of COX enzymes and also modulate COX-2 gene expression. semanticscholar.org
Modulation of Metabolic Enzymes
The benzoxepinone framework has the potential to be adapted to modulate various metabolic enzymes. For instance, piperine, a compound with a different heterocyclic structure, has been shown to inhibit platelet cytosolic phospholipase A2 and thromboxane (B8750289) A2 synthase, both of which are involved in inflammatory and metabolic pathways. mdpi.com This highlights the potential for heterocyclic compounds to interact with and modulate the activity of key metabolic enzymes.
Interactions with Neurotransmitter Systems and Receptors
Analogs of this compound have been investigated for their interactions with various neurotransmitter systems and receptors, suggesting potential applications in neuroscience.
Dibenzo[b,f]oxepine derivatives, a related class of compounds, have been shown to possess a wide range of pharmacological activities, including antidepressant, antipsychotic, and anxiolytic properties. nih.gov Some of these compounds exhibit activity at dopamine (B1211576) D-4 receptors. nih.gov
Furthermore, 1,3-dihydro-2H-3-benzazepin-2-ones, which share a similar core structure, have been designed as bradycardic agents, indicating an interaction with cardiovascular systems that are modulated by neurotransmitters. nih.gov Other benzazepinone (B8055114) derivatives have been evaluated for their anticonvulsant activity, suggesting an interaction with neuronal signaling pathways. researchgate.net Additionally, antagonists for the P2X4 receptor, which is involved in neuroinflammation, have been developed from 1,5-dihydro-2H-naphtho[1,2-b] nih.govresearchgate.netdiazepine-2,4(3H)-diones. nih.gov
The following table provides a summary of the inhibitory activities of selected 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives against Protein-Tyrosine Kinases (PTKs).
Table 1: Inhibitory Activities of 3,4-dihydro-1-benzoxepin-5(2H)-one Derivatives against PTKs
| Compound | Substitution | Target PTK | Activity | Reference |
|---|---|---|---|---|
| Compound (9) | 6-hydroxy | ErbB1, ErbB2 | More effective inhibitor | nih.gov |
| Compound (10) | 6-hydroxy | ErbB1, ErbB2 | More effective inhibitor | nih.gov |
| Compound (7) | 6-methoxy | ErbB1, ErbB2 | Less effective inhibitor | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3H-1,2-benzoxathiepine 2,2-dioxides |
| 3H-1,2-benzoxaphosphepine 2-oxides |
| 3,4-dihydro-1-benzoxepin-5(2H)-one |
| GDC-0326 |
| flavocoxid |
| piperine |
| Dibenzo[b,f]oxepine |
| 1,3-dihydro-2H-3-benzazepin-2-ones |
Anticancer Mechanisms of Action (e.g., pathway inhibition, cellular effects)
Analogs of this compound have emerged as promising candidates in oncology, exhibiting a variety of anticancer mechanisms that target key cellular pathways and processes involved in tumor growth and survival.
A significant mechanism of action for some benzoxazepine analogs, which are structurally related to benzoxepinones, is the inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov Overexpression of HER2 is a known driver in several cancers, particularly breast cancer. nih.gov Certain substituted 1,5-dihydro-4,1-benzoxazepine derivatives have been shown to be potent inhibitors of isolated HER2. nih.govnih.gov For instance, one of the most effective compounds in a study, compound 9a , displayed an IC50 of 7.31 µM against HER2. nih.govnih.gov This inhibition of a critical signaling pathway highlights a key avenue through which these analogs can exert their anticancer effects.
Another targeted pathway is the p38 mitogen-activated protein (MAP) kinase pathway, which is involved in cellular stress responses and inflammation, and has been implicated in cancer. A study on dibenzoxepine analogs demonstrated their potential as p38α MAP kinase inhibitors. nih.gov
Beyond pathway inhibition, benzoxepinone analogs induce a range of cellular effects that contribute to their anticancer activity. One notable effect is the induction of pyroptosis, a form of programmed cell death distinct from apoptosis that is characterized by cell swelling and the release of pro-inflammatory cytokines. nih.govnih.govrjpbr.comnih.govnih.gov A particularly active substituted 1,5-dihydro-4,1-benzoxazepine, compound 7c , was found to increase the expression of caspase-1, a key enzyme in the pyroptotic pathway, leading to this form of cell death in tumor cell lines. nih.govnih.gov This compound exhibited potent antiproliferative activity with IC50 values ranging from 0.42 to 0.86 µM across various tumor cell lines. nih.govnih.gov
Furthermore, some benzosuberene analogs, which share a seven-membered ring fused to a benzene (B151609) ring with benzoxepines, have been identified as potent inhibitors of tubulin polymerization. nih.gov By disrupting the formation of microtubules, which are essential for cell division, these compounds can halt the cell cycle and lead to cancer cell death. An amino-benzosuberene analog, for example, was a strong inhibitor of tubulin polymerization with an IC50 of 1.2 µM. nih.gov
The induction of apoptosis, or programmed cell death, is another critical anticancer mechanism. Some chalcone (B49325) derivatives, which can be considered structural analogs, have been shown to induce pyroptosis through the ROS/ER stress/pyroptosis axis, demonstrating the intricate interplay of cellular stress pathways in their mechanism of action. rjpbr.com
The table below summarizes the anticancer activities of selected benzoxepinone analogs and related compounds.
| Compound/Analog Class | Target/Pathway | Cellular Effect | Potency (IC50) |
| Substituted 1,5-dihydro-4,1-benzoxazepine (9a ) | HER2 Inhibition | Pathway Inhibition | 7.31 µM |
| Substituted 1,5-dihydro-4,1-benzoxazepine (7c ) | Caspase-1 Upregulation | Pyroptosis Induction | 0.42–0.86 µM (antiproliferative) |
| Amino-benzosuberene analog | Tubulin Polymerization | Inhibition of Mitosis | 1.2 µM |
| Dibenzoxepine analogs | p38α MAP kinase | Pathway Inhibition | 0.003 to 6.80 µM |
Antimicrobial and Anti-inflammatory Mechanisms
The benzoxepine scaffold and its analogs have also been investigated for their potential to combat microbial infections and inflammatory conditions. The mechanisms underlying these activities often involve the modulation of key inflammatory pathways.
A significant anti-inflammatory mechanism of action for benzoxathiole derivatives, which are structurally similar to benzoxepinones, is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial regulator of the inflammatory response, and its inhibition can dampen the production of pro-inflammatory mediators. The novel small-molecule benzoxathiole, BOT-64 , was found to inhibit NF-κB activation with an IC50 value of 1 µM by blocking the activity of IκB kinase β (IKKβ). nih.gov
Similarly, other analogs have been shown to modulate the MAP kinase signaling pathway, which is also central to the inflammatory response. Benzoylaconine, for instance, exhibits its anti-inflammatory effects by inhibiting TLR-induced MAPK and NF-κB pathways. nih.gov Furthermore, some benzophenone (B1666685) analogs have demonstrated anti-inflammatory activity, which is suggested to be linked to the inhibition of prostaglandin (B15479496) production. nih.gov
The table below details the anti-inflammatory activity of selected analogs.
| Compound/Analog Class | Target/Pathway | Mechanism | Potency (IC50) |
| Benzoxathiole derivative (BOT-64 ) | IKKβ | Inhibition of NF-κB activation | 1 µM |
| Benzophenone analogs | Prostaglandin Synthesis | Reduction of inflammatory mediators | Not specified |
| Benzoylaconine | TLR-mediated MAPK and NF-κB | Pathway Inhibition | Not specified |
Certain benzoxazine (B1645224) sulfonamide derivatives have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The minimum inhibitory concentrations (MIC) for some of these compounds were found to be as low as 31.25 and 62.5 µg/mL, which is comparable to standard antimicrobial drugs. nih.gov While the precise molecular mechanisms are still under investigation, these findings suggest that the benzoxazine scaffold, a close relative of the benzoxepine structure, is a viable starting point for the development of new antimicrobial agents. Additionally, some benzopyrone derivatives have demonstrated antibacterial effects, with a higher potency observed against Gram-negative bacteria. nih.gov
Antioxidant Mechanisms and Radical Scavenging Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of diseases. Several analogs of this compound have been identified as potent antioxidants, primarily through their ability to scavenge free radicals.
The antioxidant properties of these compounds are often attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups and other electron-donating moieties. Benzoquinone derivatives, for example, act as ROS-scavenging molecules. nih.gov Embelin, a naturally occurring benzoquinone, has been shown to effectively scavenge DPPH radicals and inhibit lipid peroxidation. nih.gov
Similarly, a series of acetophenone (B1666503) benzoylhydrazones were designed and synthesized as antioxidant agents. nih.gov Their antioxidant potential was confirmed through various assays, including the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) test. nih.gov The 2,4-dihydroxyacetophenone analogue 5g was identified as a particularly potent radical scavenger. nih.gov Furthermore, benzothiazole (B30560) derivatives have also been noted for their antioxidant activity. mdpi.com
The radical scavenging activity of these compounds is a key mechanism of their antioxidant effect. By neutralizing free radicals, they can help to mitigate the cellular damage caused by oxidative stress.
The table below presents the antioxidant activity of selected analogs.
| Compound/Analog Class | Assay | Antioxidant Mechanism | Notable Activity |
| Benzoquinone derivatives | Electrochemical analysis | ROS-scavenging | Possessed antioxidant property |
| Embelin (a benzoquinone) | DPPH assay | Radical scavenging | Effective DPPH radical scavenger |
| Acetophenone benzoylhydrazone (5g ) | DPPH assay | Radical scavenging | Most potent radical scavenger in the series |
| Benzothiazole derivatives | Not specified | Antioxidant activity | Exhibited good antioxidant activity |
Applications of 4,5 Dihydro 3h 2 Benzoxepin 1 One in Advanced Organic Synthesis
Role as a Synthetic Building Block for Complex Heterocyclic Architectures
There is a significant lack of published research detailing the use of 4,5-DIHYDRO-3H-2-BENZOXEPIN-1-ONE as a foundational building block for the construction of more complex heterocyclic architectures. Synthetic chemistry often utilizes structurally unique heterocyclic compounds as starting materials or key intermediates. mdpi.com However, specific examples or methodologies that employ the This compound scaffold for this purpose are not documented in the available scientific literature. Research on related isomers, such as 4,5-dihydro-3H-1-benzoxepin-2-one, indicates their utility as intermediates in the synthesis of other cyclic compounds like cyclohexanones, but this cannot be directly extrapolated to the title compound. biosynth.com
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The benzoxepine (B8326511) core is present in various pharmacologically active molecules, and the synthesis of its derivatives is an area of interest in medicinal chemistry. nih.govnih.gov For instance, the synthesis of 5-amino-2,5-dihydro-1-benzoxepines has been developed to access pharmacologically active scaffolds. nih.gov
However, a direct and documented role of This compound as a key intermediate in the synthesis of specific pharmacologically relevant scaffolds is not found in the current body of scientific literature. While the general class of benzoxepines is acknowledged for its potential in drug discovery, the specific synthetic pathways originating from This compound to produce bioactive molecules are not described.
Strategies for Diversity-Oriented Synthesis (DOS) Leveraging the Benzoxepinone Core
Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery, aiming to generate libraries of structurally diverse small molecules. mdpi.comnih.govnih.gov This approach often starts from a common core structure, which is then elaborated through various reaction pathways to create a wide range of different molecular architectures. mdpi.comnih.gov
Despite the potential of the benzoxepinone framework as a starting point for DOS, there are no specific studies found that describe strategies leveraging the This compound core. The development of a DOS library typically requires a versatile and well-understood central scaffold that can undergo a variety of chemical transformations. The absence of such research for This compound suggests that its potential in this area has not yet been explored or documented.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Benzoxepinone Derivatives
The Pivotal Role of Substituents in Modulating Biological and Chemical Activity
The biological and chemical activity of benzoxepinone derivatives is profoundly influenced by the nature and position of various substituents on the benzoxepinone core. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Key research findings on related heterocyclic compounds illustrate the following principles:
Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or nitro groups, can significantly impact a molecule's reactivity and its ability to form hydrogen bonds or other electrostatic interactions with a receptor. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can alter the electron density of the aromatic ring and influence binding affinity. For instance, in a series of benzoxazinone (B8607429) derivatives, the presence and position of electron-donating or -withdrawing groups on a phenyl substituent showed a direct correlation with their inhibitory potential against α-chymotrypsin.
Lipophilicity and Hydrophilicity: The balance between a molecule's water-loving (hydrophilic) and fat-loving (lipophilic) character is crucial for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The addition of alkyl or aryl groups can increase lipophilicity, potentially enhancing cell membrane permeability. In contrast, incorporating polar groups like hydroxyl or carboxyl moieties increases hydrophilicity, which can improve solubility but may hinder passage across biological membranes.
Steric Hindrance: The size and shape of substituents can create steric hindrance, which may either prevent or promote binding to a specific target. A bulky substituent might block access to a binding pocket, leading to decreased activity. Alternatively, it could orient the molecule in a more favorable conformation for interaction.
Table 1: Impact of Representative Substituents on the Properties of Aromatic Scaffolds
| Substituent Group | Electronic Effect | Lipophilicity | Steric Bulk | Potential Impact on Activity |
| Fluoro (-F) | Electron-withdrawing | Increased | Small | Can enhance binding affinity and metabolic stability. |
| Methoxy (-OCH3) | Electron-donating | Moderate | Moderate | May improve solubility and alter receptor interactions. |
| Nitro (-NO2) | Strong electron-withdrawing | Increased | Moderate | Can significantly alter electronic interactions with the target. |
| Methyl (-CH3) | Weak electron-donating | Increased | Small | Can fill hydrophobic pockets in a receptor. |
| Hydroxyl (-OH) | Electron-donating | Decreased | Small | Can act as a hydrogen bond donor or acceptor. |
Conformational Dynamics: A Key Determinant of Molecular Recognition and Activity
The three-dimensional shape, or conformation, of a molecule is critical for its ability to recognize and bind to its biological target. The flexible seven-membered ring of the benzoxepinone scaffold allows it to adopt various conformations, and understanding which of these are biologically active is a central goal of SMR studies.
The "bioactive conformation" is the specific spatial arrangement a molecule adopts when it binds to its receptor. Identifying this conformation is crucial for rational drug design. Techniques such as X-ray crystallography of ligand-receptor complexes and nuclear magnetic resonance (NMR) spectroscopy can provide experimental data on molecular conformation. In the absence of such data, computational modeling and conformational analysis serve as powerful predictive tools. For some fragrance molecules with a related 1,3,4,5-tetrahydro-2-benzoxepin structure, it has been suggested that an extended (anti) conformation is more likely to be the 'bioactive' one at the receptor site.
Principles of Rational Design for Novel Benzoxepinone Derivatives
Rational drug design is an iterative process that leverages the understanding of SAR and SMR to create new molecules with improved therapeutic properties. The goal is to design compounds that have high affinity and selectivity for their target, as well as favorable ADME profiles.
The principles of rational design for novel benzoxepinone derivatives can be summarized as follows:
Target Identification and Validation: The first step is to identify a biological target (e.g., an enzyme or receptor) that plays a key role in a disease process.
Lead Identification: A "lead" compound, which shows some desired biological activity, is identified. This could be an existing benzoxepinone derivative or a molecule from a different chemical class that binds to the same target.
Structure-Based and Ligand-Based Design:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target is known, computational tools like molecular docking can be used to predict how different benzoxepinone derivatives will bind. This allows for the design of molecules that fit snugly into the binding site and form optimal interactions.
Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods are employed. These approaches rely on the knowledge of other molecules that bind to the target to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. New benzoxepinone derivatives can then be designed to match this pharmacophore.
Iterative Optimization: The designed compounds are synthesized and tested for their biological activity. The results of these tests provide new SAR data that is used to refine the design and create the next generation of molecules. This cycle of design, synthesis, and testing is repeated until a compound with the desired properties is obtained.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzoxepinone derivatives is an active area of research, with a growing emphasis on environmentally friendly and efficient methods. researchgate.net Future efforts in the synthesis of 4,5-DIHYDRO-3H-2-BENZOXEPIN-1-ONE and its analogs are likely to focus on several key areas:
One-Pot Reactions: The development of one-pot, multi-bond-forming processes is a significant trend. For instance, a one-pot method involving a thermally mediated Overman rearrangement and a ring-closing metathesis has been successfully used to synthesize 5-amino-2,5-dihydro-1-benzoxepines. nih.gov Adapting such strategies for this compound could streamline its production.
Catalytic Systems: The use of novel catalytic systems is another promising avenue. Transition metal-catalyzed reactions, such as Suzuki-Miyaura and Stille reactions, have been employed for the late-stage modification of benzoxepinone diaryl derivatives. researchgate.net Research into photoredox catalysis has also yielded facile and diversified syntheses of functionalized CF2-containing benzoxepine (B8326511) derivatives under mild conditions. researchgate.net
Green Chemistry Approaches: A significant push towards "green" synthesis is evident. This includes the use of less hazardous reagents and solvents. For example, Lawesson's reagent, a classic thionating agent, is being used in more environmentally benign ways to create thioamides and other sulfur-containing heterocycles. mdpi.com Exploring such reagents and solvent-free or aqueous reaction conditions will be crucial for the sustainable production of benzoxepinone libraries.
Discovery of New Biological Targets and Elucidation of Novel Mechanisms
The therapeutic potential of benzoxepinone derivatives is vast, with documented activity against a range of diseases. researchgate.net Future research will likely focus on identifying new biological targets and understanding the underlying mechanisms of action.
Known Biological Activities of Derivatives: Derivatives of the benzoxepinone scaffold have shown a wide array of pharmacological properties, including antibacterial, anticancer, antioxidant, anti-inflammatory, and antiviral activities. researchgate.net
Emerging Targets: Recent studies on benzoxepane derivatives have identified pyruvate (B1213749) kinase M2 (PKM2) as a novel target for anti-neuroinflammatory agents in the context of ischemic stroke. This suggests that this compound derivatives could be explored for their potential to modulate metabolic pathways in disease.
Unexplored Therapeutic Areas: The diverse biological activities of related heterocyclic compounds, such as benzoxazines and benzodiazepines, suggest that the therapeutic applications of benzoxepinones are far from fully explored. nih.govrsc.org Future investigations could uncover novel applications in areas like central nervous system disorders or metabolic diseases.
Integration of High-Throughput Screening with Computational and Experimental Approaches
The discovery of new bioactive compounds is increasingly driven by the integration of high-throughput screening (HTS), computational modeling, and experimental validation. nih.govmdpi.com
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against biological targets. youtube.com The development of robust HTS assays is crucial for identifying initial "hits" from libraries of benzoxepinone derivatives. nih.gov For example, HTS campaigns have been successfully used to identify novel inhibitors of targets like PFKFB3 and to screen for antiviral agents. nih.govnih.gov The assembly of diverse benzoxepinone libraries will be a critical step in this process.
Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting the biological activity of compounds and for optimizing lead structures. mdpi.com These computational tools can help to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.
Integrated Drug Discovery Platforms: The future of drug discovery for this class of compounds lies in a synergistic approach that combines the strengths of HTS, computational design, and traditional experimental biology. This integrated strategy will enable a more efficient exploration of the chemical space and a more rapid progression of promising candidates from initial hit to lead compound.
Exploration of Chemical Space for Benzoxepinone Derivatives in Specialized Applications
The benzoxepinone scaffold provides a versatile platform for the development of compounds with tailored properties for specialized applications.
Anticancer Drug Development: The potential of benzoxepinone derivatives as anticancer agents is a significant area of interest. For instance, some aryl benzoxepinones have been tested for their antiproliferative properties against lung cancer cell lines. researchgate.net Further exploration of this chemical space could lead to the discovery of potent and selective anticancer drugs.
Neuroactive Compounds: The seven-membered ring of the benzoxepinone structure is found in a number of neuroactive compounds. researchgate.net By modifying the core structure, it may be possible to develop new agents for the treatment of neurological and psychiatric disorders. Computational modeling can aid in designing compounds with the desired blood-brain barrier permeability. mdpi.com
Materials Science: Beyond medicine, certain fluorinated derivatives of related heterocyclic compounds have applications in materials science. mdpi.com Investigating the material properties of novel this compound derivatives could open up new avenues of research and application.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Dihydro-3H-2-benzoxepin-1-one, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via reactions such as the cyclization of 2-lithio-methoxystyrenes with epoxides, as demonstrated in benzoxepin derivatives . Key parameters include reaction temperature (room temperature to reflux), choice of solvent (e.g., dichloromethane), and stoichiometry of reagents. Catalysts like triethylamine may enhance acyl transfer steps, as seen in analogous heterocyclic syntheses . Yield optimization requires careful monitoring of reaction time (typically 4–12 hours) and purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with key markers including proton signals in the δ 2.5–3.5 ppm range (methylene groups in the oxepin ring) and carbonyl carbons near δ 170 ppm . Infrared (IR) spectroscopy should confirm the lactone carbonyl stretch (~1750 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>97%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to strict PPE guidelines (gloves, lab coat, goggles) due to potential irritant properties. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane). Storage should comply with flammability and stability requirements (e.g., anhydrous conditions, inert atmosphere). Waste disposal must follow institutional protocols for organic compounds .
Q. What are common synthetic impurities in this compound preparation, and how are they quantified?
- Methodological Answer : Impurities may include unreacted starting materials (e.g., anthranilic acid derivatives) or byproducts from incomplete cyclization. Quantification via HPLC with UV detection (λ = 254 nm) is recommended, using relative retention times and peak area thresholds (<0.5% for individual impurities; <2.0% total) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectral data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from stereochemical effects or solvent interactions. Validate computational models (e.g., density functional theory, DFT) against experimental NMR/IR data. For example, compare calculated chemical shifts (using software like Gaussian) with observed values. If inconsistencies persist, consider X-ray crystallography for definitive structural confirmation .
Q. What strategies optimize the regioselectivity in functionalization reactions of this compound?
- Methodological Answer : Regioselectivity in halogenation or alkylation can be controlled using directing groups (e.g., electron-withdrawing substituents) or catalysts (e.g., Lewis acids). For example, Friedel-Crafts acylation at the benzylic position may be enhanced with AlCl₃. Computational modeling of transition states (e.g., using molecular orbital theory) can predict reactive sites .
Q. How does pH variation affect the stability of this compound in aqueous solutions, and what analytical methods monitor degradation?
- Methodological Answer : The lactone ring is prone to hydrolysis under alkaline conditions (pH > 9). Stability studies should use buffered solutions (pH 3–11) with HPLC monitoring at intervals (0–48 hours). Kinetic analysis (Arrhenius plots) can determine degradation rates. For mechanistic insights, employ LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives) .
Q. What computational chemistry approaches are validated for modeling the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets effectively models electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Molecular dynamics simulations (e.g., using AMBER) predict conformational flexibility of the oxepin ring. Validate against experimental UV-Vis spectra and X-ray diffraction data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
